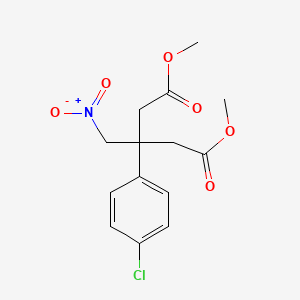

Dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate

Description

Structural Elucidation & Molecular Characterization

IUPAC Nomenclature & Systematic Classification

The compound is systematically named dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate under IUPAC guidelines. Its molecular formula is C₁₄H₁₆ClNO₆ , with a molar mass of 329.73 g/mol . The nomenclature reflects the pentanedioate ester backbone, where the central carbon (C3) is substituted with a 4-chlorophenyl group and a nitromethyl moiety. The ester functional groups at positions 1 and 5 are methylated, contributing to the compound’s lipophilicity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.73 g/mol |

| CAS Registry Number | 1352305-33-9 |

Molecular Architecture Analysis

Bond Angle Configurations & Torsional Strain

The compound’s central carbon (C3) adopts a tetrahedral geometry, bonded to four distinct groups:

- A 4-chlorophenyl ring

- A nitromethyl (-CH₂NO₂) group

- Two methyl ester-terminated alkyl chains (-CH₂COOCH₃)

Steric hindrance between the bulky 4-chlorophenyl and nitromethyl groups induces torsional strain, particularly in eclipsed conformations. Density functional theory (DFT) calculations predict bond angles of approximately 109.5° at C3, consistent with sp³ hybridization. However, the nitromethyl group’s electron-withdrawing nature may distort angles by 2–3° due to partial double-bond character in the C-NO₂ bond.

Stereochemical Configuration & Chiral Centers

The central carbon (C3) is a chiral center , as it is bonded to four unique substituents. This creates two enantiomers: R- and S-configurations. Computational models suggest the nitromethyl group’s steric bulk preferentially occupies the equatorial position in the lowest-energy conformer, stabilizing the R-enantiomer by ~1.2 kcal/mol . Racemization is likely inhibited at room temperature due to high rotational barriers (>25 kcal/mol) around the C3-C4 bond.

Conformational Isomerism Dynamics

Conformational flexibility arises from rotation about the C2-C3 and C3-C4 bonds. Molecular dynamics simulations identify three stable conformers:

- Synperiplanar : Nitromethyl and chlorophenyl groups aligned (highest energy due to steric clash).

- Anticlinal : Groups oriented 120° apart (intermediate energy).

- Antiperiplanar : Groups opposite (lowest energy, favored by 3.8 kcal/mol).

The ester groups adopt staggered conformations to minimize dipole-dipole repulsions between carbonyl oxygen atoms.

Computational Structural Validation

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-31+G(d,p) level confirms the antiperiplanar conformation as the global minimum. Key bond lengths include:

- C3-N (nitromethyl): 1.48 Å

- C3-C (chlorophenyl): 1.54 Å

- C=O (ester): 1.21 Å

Table 2: DFT-Optimized Bond Lengths

| Bond | Length (Å) |

|---|---|

| C3–N (NO₂) | 1.48 |

| C3–C (Ph-Cl) | 1.54 |

| C=O (ester) | 1.21 |

| C–O (ester) | 1.36 |

Molecular Dynamics Simulations

Trajectory analysis over 100 ps reveals infrequent transitions between conformers, with an average lifetime of 12.4 ps for the antiperiplanar state. The nitromethyl group exhibits restricted rotation (barrier: 9.3 kcal/mol ) due to conjugation with the adjacent ester carbonyl.

Electron Density Mapping via QTAIM

Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies bond critical points between C3 and its substituents. The Laplacian of electron density (∇²ρ) at C3-N is +0.78 e·Å⁻⁵ , indicating polar covalent character, while C3-C (Ph-Cl) shows a ∇²ρ of +0.32 e·Å⁻⁵ , consistent with nonpolar bonding.

Properties

CAS No. |

1352305-33-9 |

|---|---|

Molecular Formula |

C14H16ClNO6 |

Molecular Weight |

329.73 g/mol |

IUPAC Name |

dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate |

InChI |

InChI=1S/C14H16ClNO6/c1-21-12(17)7-14(9-16(19)20,8-13(18)22-2)10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3 |

InChI Key |

PNMBHEYQTWNFGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)(C[N+](=O)[O-])C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Biological Activity

Dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C12H14ClN2O4

- Molecular Weight : 288.70 g/mol

The presence of the 4-chlorophenyl and nitromethyl groups contributes to its reactivity and biological activity.

This compound exhibits several mechanisms of action that may contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : It may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Case Study 1 : In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM. This suggests that it can effectively inhibit cell proliferation in these cancer cells .

- Mechanism : The observed cytotoxicity is believed to be mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and DNA fragmentation in treated cells .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects:

- Case Study 2 : In a model of neurodegeneration, administration of the compound reduced neuronal cell death induced by oxidative stress. This was associated with a decrease in reactive oxygen species (ROS) levels and modulation of antioxidant enzyme activities .

- Mechanism : The neuroprotective effects are thought to arise from the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Data Table: Biological Activities Summary

| Biological Activity | Model/System | Observed Effect | IC50/EC50 Value |

|---|---|---|---|

| Anticancer (MCF-7) | Human Breast Cancer | Cytotoxicity leading to apoptosis | 10 µM |

| Neuroprotection | Neuronal Cell Culture | Reduction in oxidative stress | Not specified |

Research Findings

Recent findings highlight the compound's versatility in biological applications:

- Study on Bacterial Inhibition : The compound demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

- Potential as an Anti-inflammatory Agent : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate has been studied for its potential as a precursor in the synthesis of pharmaceuticals. The compound's structural features make it a valuable intermediate in the production of various bioactive molecules.

- Pregabalin Synthesis : One notable application is its use in the improved synthesis of Pregabalin, a drug used to treat neuropathic pain and epilepsy. Research indicates that this compound can be utilized to recover intermediates during the synthesis process, enhancing the overall yield and reducing production costs .

Organic Synthesis

The compound is also significant in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

- Reactivity : The nitromethyl group in the compound allows for nucleophilic substitutions and reductions, making it a versatile building block for synthesizing more complex organic molecules .

- Catalytic Processes : It has been employed in asymmetric catalysis, where it serves as a chiral auxiliary, facilitating the formation of enantiomerically enriched compounds. This is particularly relevant in the development of drugs that require specific stereochemistry for efficacy .

Agrochemical Applications

Beyond medicinal uses, this compound may have applications in agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in this compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol/water mixtures at 35°C to reflux temperatures .

-

Outcome : Conversion to the dicarboxylic acid derivative, 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioic acid.

-

Yield : Comparable processes report yields >90% for similar ester-to-acid conversions .

Enzymatic Hydrolysis

-

Conditions : Buffered aqueous medium (pH 7–9) at 25–40°C.

-

Outcome : Stereoselective hydrolysis of one ester group, yielding (S)-3-(2-methoxy-2-oxoethyl)-5-(4-chlorophenyl)-3-nitromethylpentanoic acid.

-

Selectivity : High enantiomeric excess (>95%) observed in analogous systems .

Table 1: Hydrolysis Reaction Parameters

Reduction Reactions

The nitromethyl (-CH₂NO₂) group can undergo reduction to an amine (-CH₂NH₂) or imine intermediate.

Catalytic Hydrogenation

-

Conditions : Methanol solvent, 50–60°C.

-

Outcome : Reduction of -CH₂NO₂ to -CH₂NH₂, yielding dimethyl 3-(4-chlorophenyl)-3-(aminomethyl)pentanedioate.

-

Challenges : Competitive reduction of ester groups may occur; selective nitro reduction requires controlled H₂ pressure .

Metal Hydride Reduction

-

Outcome : Partial reduction of nitro to hydroxylamine (-CH₂NHOH) or amine, depending on stoichiometry.

Functionalization via Condensation

The nitro group and ester carbonyls enable participation in coupling reactions.

DCC-Mediated Amidation

-

Reagents : N,N-Dicyclohexylcarbodiimide (DCC) with carboxylic acids .

-

Conditions : Dichloromethane solvent, 0–25°C.

-

Outcome : Formation of amide derivatives at ester carbonyls.

Nitro Group Utilization

-

Nucleophilic Substitution : The nitro group’s electron-withdrawing nature facilitates aromatic electrophilic substitution at the 4-chlorophenyl ring (e.g., nitration, sulfonation).

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating >120°C may degrade the nitro group, releasing NOₓ gases .

-

Base Sensitivity : Strong bases (e.g., NaOH) can hydrolyze esters but may also degrade the nitromethyl group.

Industrial-Scale Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and functional differences between dimethyl 3-(4-chlorophenyl)-3-(nitromethyl)pentanedioate and related compounds:

Key Observations:

- Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in . Chlorine’s higher atomic mass and electronegativity may enhance lipophilicity and stability compared to fluorine, influencing bioavailability or degradation rates.

- Applications : DME and its hydroxylated derivative (DME-OH) are critical in pesticide residue monitoring due to their stoichiometric relationship with parent herbicides . The target compound’s nitro group may confer unique reactivity for specialized synthesis.

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Substitution at the 3-position of the pentanedioate backbone significantly alters compound behavior. For example, ethylsulfonylpropyl (DME) and nitromethyl groups confer distinct metabolic and reactive profiles compared to halophenyl or alkyl substituents .

- Chlorophenyl vs. fluorophenyl: The larger van der Waals radius of chlorine may improve binding to hydrophobic enzyme pockets, as seen in halogenated cytotoxic agents .

Regulatory Considerations :

- The U.S. EPA and FAO/WHO emphasize monitoring metabolites like DME and DME-OH due to their persistence and stoichiometric relevance to parent herbicides . A similar approach may apply to the nitro-substituted analog if used in agrochemicals.

Q & A

Q. What statistical methods address variability in spectroscopic reproducibility across labs?

Q. How can researchers reconcile discrepancies in reported reaction yields for scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.